2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- is a chemical compound belonging to the benzopyran family. This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of methoxy groups at positions 5 and 7, along with an acetic acid moiety at position 4, and an oxo group at position 2, contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethoxy-2H-1-benzopyran-2-one.
Acetylation: The benzopyran derivative undergoes acetylation to introduce the acetic acid moiety at position 4.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another benzopyran derivative with a similar core structure but different functional groups.
7-Methylcoumarin: A derivative with a methyl group at position 7 instead of methoxy groups.
Isoxazole-Benzopyran Hybrids: Compounds that combine benzopyran and isoxazole moieties for enhanced biological activity.
Uniqueness
2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy groups, acetic acid moiety, and oxo group makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
853749-52-7 |
---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-(5,7-dimethoxy-2-oxochromen-4-yl)acetic acid |
InChI |
InChI=1S/C13H12O6/c1-17-8-5-9(18-2)13-7(3-11(14)15)4-12(16)19-10(13)6-8/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
PIEJWAZYUGHXKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC(=O)O2)CC(=O)O)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.